Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

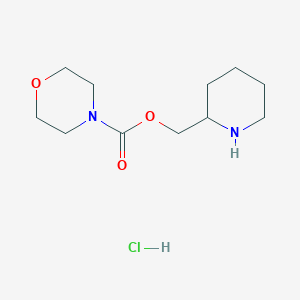

Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride exhibits a complex molecular architecture characterized by the presence of two distinct heterocyclic ring systems connected through a methylene carboxylate bridge. The molecular formula of the hydrochloride salt is C₁₁H₂₁ClN₂O₃ with a molecular weight of 264.75 grams per mole, while the free base possesses the formula C₁₀H₂₀N₂O₂ with a corresponding molecular weight of 198.26 grams per mole. The structural motif incorporates a piperidine ring at the 2-position bearing a methyl substituent that forms an ester linkage with the carboxyl group attached to the nitrogen atom of the morpholine ring system.

The stereochemical configuration of this compound is particularly noteworthy due to the presence of multiple chiral centers and the conformational flexibility inherent in both ring systems. The piperidine ring adopts a chair conformation similar to that observed in related heterocyclic structures, with the methyl carboxylate substituent occupying either an equatorial or axial position depending on the specific stereochemical arrangement. Crystallographic studies of related morpholine derivatives have demonstrated that these heterocycles consistently adopt chair conformations with minimal deviation from ideal cyclohexane geometry, exhibiting up to 98% correspondence with ideal chair puckering parameters.

The morpholine ring system within the compound maintains its characteristic chair conformation with the oxygen atom introducing distinct electronic and steric effects compared to purely carbon-based cycles. Research on morpholine crystal structures has established that the carbon-nitrogen and carbon-oxygen bond lengths typically range from 1.45 to 1.47 Angstroms, while the carbon-carbon bonds maintain standard sp³ hybridized lengths of approximately 1.53 Angstroms. The nitrogen atom in the morpholine ring bears the carboxylate functional group, which creates additional conformational constraints through resonance stabilization between the nitrogen lone pair and the carbonyl group.

Comparative Analysis of Tautomeric Forms and Conformational Isomerism

The conformational analysis of this compound reveals multiple possible arrangements arising from rotational freedom around several single bonds and the potential for ring flipping in both heterocyclic components. The piperidine ring system can undergo chair-chair interconversion, which affects the spatial orientation of the methylene carboxylate substituent relative to the ring plane. When the substituent occupies an equatorial position, it experiences minimal steric interactions with other ring substituents, whereas axial positioning creates significant 1,3-diaxial interactions that destabilize this conformational arrangement.

The morpholine ring exhibits similar conformational behavior, though the presence of the oxygen atom introduces asymmetry into the ring system that affects the relative energies of different conformational states. Studies of morpholine derivatives have demonstrated that the preferred conformation places the most electronegative substituents in equatorial positions to minimize dipole-dipole interactions. The carboxylate functional group attached to the morpholine nitrogen can adopt different orientations relative to the ring plane, with the most stable arrangement typically placing the carbonyl group in a position that maximizes orbital overlap between the nitrogen lone pair and the π* orbital of the carbonyl carbon.

Tautomeric equilibria in this compound system are primarily limited to prototropic shifts involving the nitrogen atoms and any acidic hydrogen atoms present in the structure. The morpholine nitrogen bearing the carboxylate group cannot participate in conventional amine tautomerism due to the presence of the electron-withdrawing carbonyl substituent, which significantly reduces the basicity of this nitrogen center. The piperidine nitrogen, however, retains typical secondary amine characteristics and can participate in protonation-deprotonation equilibria, particularly in the presence of the hydrochloride counterion.

Conformational energy calculations for related piperidine and morpholine derivatives indicate that chair conformations are consistently favored by 20-25 kilojoules per mole compared to boat or twist-boat alternatives. The specific arrangement of substituents in piperidin-2-ylmethyl morpholine-4-carboxylate creates additional conformational preferences through intramolecular interactions between the carboxylate oxygen atoms and hydrogen atoms on both ring systems.

X-ray Crystallographic Studies and Unit Cell Parameters

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional arrangement of atoms within crystalline samples of this compound. The crystallographic methodology involves mounting appropriately sized crystals in intense monochromatic X-ray beams and collecting diffraction data through systematic rotation of the crystal specimen to capture the complete three-dimensional diffraction pattern. Modern crystallographic techniques employ area detectors or charge-coupled device sensors to record reflection intensities with high precision and accuracy.

The unit cell parameters for related morpholine and piperidine derivatives provide important reference data for understanding the crystallographic behavior of this compound. Morpholine itself crystallizes in the space group P2₁2₁2₁ with one molecule per asymmetric unit occupying a general position, while piperidine adopts different crystallographic arrangements depending on temperature and crystallization conditions. The crystal structure determination of morpholine at 150 Kelvin revealed unit cell dimensions that accommodate the chair conformation with minimal intermolecular steric interactions.

The space group symmetry of compounds containing both piperidine and morpholine moieties typically reflects the non-centrosymmetric nature of these heterocyclic systems. Related compounds have been observed to crystallize in space groups such as P2₁2₁2₁, which is particularly common for molecules lacking inversion symmetry. The molecular packing within these crystal structures often involves the formation of hydrogen-bonded chains or sheets that maximize intermolecular interactions while minimizing steric clashes between bulky substituents.

Crystallographic data processing for compounds of this type requires careful attention to disorder phenomena, which can arise from multiple conformational states present within the crystal lattice. The presence of flexible alkyl chains and multiple nitrogen centers capable of hydrogen bonding can lead to positional or orientational disorder that must be properly modeled to achieve accurate structural parameters. Modern crystallographic software packages employ sophisticated algorithms to identify and refine disorder models that accurately represent the true structural complexity present in the crystal.

Hydrogen Bonding Networks in Solid-State Arrangements

The hydrogen bonding networks present in crystalline this compound arise from the multiple nitrogen centers and the hydrochloride counterion, creating complex three-dimensional arrangements that stabilize the crystal structure. The piperidine nitrogen can serve as both a hydrogen bond donor when protonated and as an acceptor through its lone pair electrons, while the morpholine nitrogen exhibits reduced basicity due to the electron-withdrawing carboxylate substituent but can still participate in weaker hydrogen bonding interactions.

Crystallographic studies of related morpholine and piperidine compounds have revealed that NH⋯N hydrogen bonds are the predominant intermolecular interactions, with typical N⋯N distances ranging from 3.18 to 3.23 Angstroms. These values correspond closely to the mean distance of 3.22 Angstroms observed for similar interactions in the Cambridge Structural Database, indicating that the hydrogen bonding in this compound likely follows established patterns for heterocyclic amines. The formation of hydrogen-bonded chains represents the most common structural motif, with individual molecules linking through NH⋯N interactions to create extended one-dimensional networks.

The morpholine ring system contributes additional hydrogen bonding capabilities through weak CH⋯O interactions involving the ring oxygen atom. These secondary interactions typically exhibit H⋯O distances of approximately 2.63 Angstroms, which is slightly less than the sum of van der Waals radii for hydrogen and oxygen atoms. Although these interactions are considerably weaker than conventional NH⋯N hydrogen bonds, they provide important contributions to the overall crystal packing by directing the orientation of adjacent molecules within the lattice.

The hydrochloride counterion plays a crucial role in the hydrogen bonding network by providing additional sites for both electrostatic and hydrogen bonding interactions. The chloride anion can accept hydrogen bonds from protonated nitrogen centers, while the associated proton can participate in NH⋯Cl⁻ interactions that stabilize the ionic crystal structure. The packing arrangements in such systems typically involve alternating organic cations and chloride anions arranged to maximize attractive interactions while minimizing repulsive contacts between like charges.

The topological analysis of hydrogen bonding networks in related compounds has revealed that these structures often adopt layered arrangements reminiscent of close-packed systems. The molecular centroids in morpholine derivatives typically exhibit hexagonal close-packed arrangements with coordination numbers of 12, while piperidine-containing structures may adopt either cubic close-packed or hexagonal close-packed distributions depending on the specific molecular symmetry and substituent patterns. These packing motifs reflect the efficient utilization of space within the crystal lattice while accommodating the directional requirements of hydrogen bonding interactions.

Properties

IUPAC Name |

piperidin-2-ylmethyl morpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3.ClH/c14-11(13-5-7-15-8-6-13)16-9-10-3-1-2-4-12-10;/h10,12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDDTZLYWWVIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC(=O)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Structural Characteristics

Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride has the following structural formula:

- Molecular Formula: CHNO

- SMILES: C1CCNC(C1)COC(=O)N2CCOCC2

- InChIKey: ZJTVLGOMPFBUJI-UHFFFAOYSA-N

These features contribute to its interactions with biological targets, making it a candidate for various applications.

Anticholinesterase Activity

Research indicates that derivatives of piperidine and morpholine exhibit significant anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. For example, a study highlighted that certain piperidine-based compounds selectively inhibit acetylcholinesterase (AChE), showcasing IC values in the low micromolar range . This inhibition is essential for enhancing cholinergic transmission in the brain.

ERK5 Inhibition

Piperidin-2-ylmethyl morpholine derivatives have also been explored as selective inhibitors of the ERK5 pathway, which is implicated in cancer progression. Optimization studies have led to the identification of potent ERK5 inhibitors that demonstrate nanomolar activity while maintaining favorable pharmacokinetic properties . This suggests potential applications in cancer therapeutics.

Applications in Drug Development

The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting various biological pathways:

- Neurodegenerative Diseases: As an AChE inhibitor, it may aid in treating conditions like Alzheimer's disease.

- Cancer Therapy: Its role as an ERK5 inhibitor positions it as a candidate for cancer treatment strategies.

- Peptide Synthesis: It serves as an organic buffer in peptide synthesis, enhancing reaction yields .

Case Study 1: Anticholinesterase Derivatives

A series of piperidine/morpholine derivatives were synthesized and tested for their inhibitory effects on AChE. The most potent compounds demonstrated selective inhibition profiles, indicating their potential as lead candidates for Alzheimer’s treatment .

Case Study 2: ERK5 Inhibitors

Research focused on optimizing piperidine-based compounds for ERK5 inhibition revealed that modifications at specific positions significantly enhanced potency while improving bioavailability. These findings underscore the importance of structural optimization in drug design .

| Compound ID | Structure | IC (µM) | Target |

|---|---|---|---|

| 5a | Structure A | 2.8 | AChE |

| 7e | Structure B | 2.1 | AChE |

| 32k | Structure C | <0.1 | ERK5 |

Table 2: Pharmacokinetic Properties of Selected Compounds

| Compound ID | Oral Bioavailability (%) | Metabolic Stability (h) |

|---|---|---|

| 5a | 45 | 3 |

| 32k | 60 | 6 |

Mechanism of Action

The mechanism by which piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Carboxylate Derivatives

The compound belongs to a class of piperidine derivatives functionalized with carboxylate groups. Key analogs include:

Key Differences :

- Substituent Effects : Methyl groups on piperidine (3- or 4-position) alter steric hindrance and electronic properties, influencing solubility and metabolic stability .

- Collision Cross-Section (CCS) : The morpholine analog exhibits a CCS of 155.3 Ų for [M+H]⁺, suggesting moderate polarity compared to bulkier derivatives .

Functional Group Variations

Carbamate vs. Carboxylate Derivatives

Functional Group Impact :

Halogenated and Fluorinated Analogs

Notes:

Commercial and Regulatory Status

Biological Activity

Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews recent findings on its biological activity, including anticancer properties, effects on neurodegenerative diseases, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring and a morpholine structure, which are known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Recent studies have highlighted the potential of Piperidin-2-ylmethyl morpholine derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit specific pathways involved in cancer progression. For instance, it has been noted to interact with the IKKb catalytic pocket, leading to reduced NF-κB transcription activity, which is crucial for tumor cell survival and proliferation .

- Case Studies : In vitro studies demonstrated that Piperidin-2-ylmethyl morpholine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests a potential for development as an effective anticancer agent .

2. Neuropharmacological Effects

The compound also exhibits potential in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves the inhibition of cholinesterase enzymes, which are critical in regulating neurotransmitter levels.

- Cholinesterase Inhibition : Piperidin-2-ylmethyl morpholine derivatives have been shown to effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline in Alzheimer's patients .

- Antioxidant Properties : Additionally, these compounds possess antioxidant capabilities, which may contribute to their neuroprotective effects by mitigating oxidative stress associated with neurodegeneration .

3. Other Pharmacological Activities

Beyond its anticancer and neuropharmacological effects, this compound has been investigated for various other activities:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against several bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in clinical settings .

Structure-Activity Relationship (SAR)

The biological activity of Piperidin-2-ylmethyl morpholine derivatives can be significantly influenced by their structural modifications. SAR studies have indicated that:

Q & A

Basic Research Question

- Storage : -20°C in airtight, light-resistant containers to prevent hydrolysis .

- Exposure Control : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact (LD₅₀ data unavailable; assume acute toxicity) .

- Waste Disposal : Incineration after neutralization (pH 6–8) per local regulations .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Advanced Research Question

- Impurity Profiling : Degradation products (e.g., free morpholine or piperidine) can form during storage.

- Resolution Methods :

How do structural modifications (e.g., linker length) impact μ-opioid vs. δ-opioid receptor selectivity?

Advanced Research Question

- Linker Optimization : Shorter linkers (e.g., β-alanine vs. glycine) favor μ-opioid binding (Ki 0.6–0.9 nM vs. δ 0.2–1.2 nM) by reducing conformational flexibility .

- Substituent Effects : Bulky groups on piperidine (e.g., phenyl) enhance δ-opioid affinity but reduce μ-selectivity .

Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.